molecular formula C10H14ClNO2S B13551097 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride

8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride

Cat. No.: B13551097
M. Wt: 247.74 g/mol
InChI Key: NKSXEXKORSSSKX-UHFFFAOYSA-N
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Description

8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride is a synthetic organic compound that belongs to the class of benzothiopyran derivatives. This compound is characterized by the presence of an aminomethyl group at the 8th position of the benzothiopyran ring, which is a sulfur-containing heterocycle. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of a benzothiopyran derivative with formaldehyde and an amine. The reaction is usually carried out under reflux conditions in a solvent such as dioxane, with a catalyst like 4-dimethylaminopyridine .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiopyran derivatives.

Scientific Research Applications

8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride is unique due to its specific benzothiopyran core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.74 g/mol

IUPAC Name

(1,1-dioxo-3,4-dihydro-2H-thiochromen-8-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H13NO2S.ClH/c11-7-9-4-1-3-8-5-2-6-14(12,13)10(8)9;/h1,3-4H,2,5-7,11H2;1H

InChI Key

NKSXEXKORSSSKX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)CN)S(=O)(=O)C1.Cl

Origin of Product

United States

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